Cas no 126979-68-8 (bromo-(1-ethylpentyl)magnesium)

bromo-(1-ethylpentyl)magnesium 化学的及び物理的性質
名前と識別子
-
- bromo-(1-ethylpentyl)magnesium
- LogP
- (1-Ethylpentyl)magnesium bromide
- 3-HeptylMagnesiuM broMide
- magnesium,heptane,bromide
- 3-Heptylmagnesium bromide, 0.25 M in THF
- 3-Heptylmagnesium bromide 0.25 M in Tetrahydrofuran
-
- MDL: MFCD02260223
- インチ: InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q;;+1/p-1
- InChIKey: KXLQRSCITDXBGZ-UHFFFAOYSA-M
- SMILES: CC[CH]CCCC.[Br-].[Mg+]
計算された属性
- 精确分子量: 202.02075
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 9
- 回転可能化学結合数: 4
じっけんとくせい
- PSA: 0
bromo-(1-ethylpentyl)magnesium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB361524-250 ml |
3-Heptylmagnesium bromide, 0.25M in tetrahydrofuran; . |
126979-68-8 | 250 ml |
€855.80 | 2024-04-20 | ||
abcr | AB361524-250ml |
3-Heptylmagnesium bromide, 0.25M in tetrahydrofuran; . |
126979-68-8 | 250ml |
€855.80 | 2025-02-18 | ||
abcr | AB586903-100ml |
3-Heptylmagnesium bromide, 0.25 M in 2-MeTHF; . |
126979-68-8 | 100ml |
€579.50 | 2024-07-20 | ||
abcr | AB361524-100 ml |
3-Heptylmagnesium bromide, 0.25M in tetrahydrofuran; . |
126979-68-8 | 100 ml |
€562.70 | 2024-04-20 | ||
abcr | AB586903-100 ml |
3-Heptylmagnesium bromide, 0.25 M in 2-MeTHF; . |
126979-68-8 | 100 ml |
€579.50 | 2024-04-20 | ||
Fluorochem | 214208-100ml |
3-Heptylmagnesium bromide 0.25 M in Tetrahydrofuran |
126979-68-8 | 100ml |
£587.00 | 2022-03-01 | ||
abcr | AB361524-100ml |
3-Heptylmagnesium bromide, 0.25M in tetrahydrofuran; . |
126979-68-8 | 100ml |
€562.70 | 2025-02-18 |
bromo-(1-ethylpentyl)magnesium 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
bromo-(1-ethylpentyl)magnesiumに関する追加情報
Bromo-(1-ethylpentyl)magnesium: A Versatile Reagent in Modern Organic Synthesis
Bromo-(1-ethylpentyl)magnesium (CAS No. 126979-68-8) is a well-documented organomagnesium reagent that has garnered significant attention in the field of synthetic organic chemistry. This compound, which belongs to the class of Grignard reagents, is synthesized through the reaction of 1-ethylpentyl bromide with magnesium metal under anhydrous conditions. The unique structure of bromo-(1-ethylpentyl)magnesium, characterized by a branched alkyl chain and a magnesium-bromide coordination, endows it with remarkable reactivity in a variety of cross-coupling and carbon-carbon bond-forming reactions.
Recent advances in asymmetric catalysis have highlighted the utility of bromo-(1-ethylpentyl)magnesium as a precursor for the synthesis of chiral building blocks. A 2023 study published in ACS Catalysis demonstrated the application of this reagent in the stereoselective synthesis of β-amino acids, which are critical intermediates in the development of peptide-based therapeutics. The research team utilized chiral ligands in conjunction with bromo-(1-ethylpentyl)magnesium to achieve high enantioselectivity, a breakthrough that has implications for the pharmaceutical industry's pursuit of targeted drug delivery systems.
The alkyl-magnesium bond in bromo-(1-ethylpentyl)magnesium is particularly stable due to the steric protection provided by the ethylpentyl substituent. This stability is crucial for its application in heterogeneous catalysis, where the reagent is immobilized on solid supports to enhance reaction efficiency and reusability. A 2024 review in Organic Process Research & Development emphasized the role of bromo-(1-ethylpentyl)magnesium in flow chemistry processes, noting its compatibility with continuous-flow reactors and its potential to reduce batch-to-batch variability in industrial-scale syntheses.
One of the most promising applications of bromo-(1-ethylpentyl)magnesium lies in the field of materials science, particularly in the development of conjugated polymers for organic electronics. Researchers at the Max Planck Institute have recently demonstrated the use of this reagent in the polymerization of thiophene derivatives, leading to the synthesis of semiconducting polymers with enhanced charge-carrier mobility. The alkyl chain length and branching pattern of bromo-(1-ethylpentyl)magnesium were found to significantly influence the crystallinity and optical properties of the resulting materials.
The synthetic versatility of bromo-(1-ethylpentyl)magnesium extends to its role in bioconjugation chemistry. A 2025 paper in Journal of the American Chemical Society described the use of this reagent in the functionalization of oligonucleotides, enabling the site-specific modification of RNA-based therapeutics. The study highlighted the high regioselectivity of bromo-(1-ethylpentyl)magnesium in nucleophilic substitution reactions, a property that is essential for the development of precision medicine approaches.
From an environmental chemistry perspective, bromo-(1-ethylpentyl)magnesium has been evaluated for its biodegradability and toxicity profiles. A comparative analysis published in Green Chemistry in 2023 found that the magnesium-based reagent exhibits lower environmental impact compared to traditional heavy metal catalysts. The study also noted the high solubility of bromo-(1-ethylpentyl)magnesium in polar aprotic solvents, which facilitates its use in aqueous-phase reactions and water-compatible processes.
Recent developments in computational chemistry have further expanded the understanding of bromo-(1-ethylpentyl)magnesium's reactivity. Molecular dynamics simulations conducted by a team at MIT in 2024 revealed the coordination geometry of the magnesium-bromide bond and its influence on transition state stabilization. These findings have been instrumental in the design of new ligands that can modulate the reactivity of bromo-(1-ethylpentyl)magnesium in transition-metal-catalyzed reactions.
In the context of energy storage, bromo-(1-ethylpentyl)magnesium has shown potential in the synthesis of electrolyte materials for next-generation batteries. A 2025 study in Advanced Energy Materials explored the use of this reagent in the preparation of lithium-sulfur battery electrolytes, where it was found to suppress polysulfide shuttling and enhance cycle life. The alkyl chain of bromo-(1-ethylpentyl)magnesium was identified as a key factor in electrolyte stability, with branching effects playing a critical role in ion transport kinetics.
The industrial scalability of bromo-(1-ethylpentyl)magnesium has also been a focus of recent research. A 2024 report by the American Chemical Society highlighted the cost-effectiveness of synthesizing this reagent through continuous-flow methods, which can significantly reduce production costs and raw material waste. The study also emphasized the compatibility of bromo-(1-ethylpentyl)magnesium with existing manufacturing infrastructures, making it an attractive option for scale-up processes in the chemical industry.
Looking ahead, the continued exploration of bromo-(1-ethylpentyl)magnesium in interdisciplinary research is expected to yield further innovative applications. From nanotechnology to biomedical engineering, the unique properties of this reagent are poised to drive technological advancements across multiple fields. As researchers continue to unravel the molecular mechanisms underlying its reactivity, bromo-(1-ethylpentyl)magnesium is likely to remain a cornerstone of modern synthetic chemistry for years to come.
The reagent bromo-(1-ethylpentyl)magnesium has emerged as a versatile tool in modern synthetic chemistry, with applications spanning pharmaceuticals, materials science, bioconjugation, and green chemistry. Its alkyl-magnesium bond, steric protection, and coordination geometry contribute to its high reactivity and selectivity in a wide range of chemical transformations. Below is a structured summary of its key applications and significance: --- ### 1. Pharmaceutical and Medicinal Chemistry - Asymmetric Synthesis: Used in the stereoselective synthesis of β-amino acids, which are crucial for peptide-based therapeutics. - Bioconjugation: Enables site-specific modification of oligonucleotides, enhancing the precision of RNA-based therapeutics. - Drug Delivery: Its role in targeted drug delivery systems is being explored, leveraging its regioselectivity and stability. --- ### 2. Materials Science - Conjugated Polymers: Facilitates the polymerization of thiophene derivatives, leading to semiconducting polymers with enhanced charge-carrier mobility. - Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and flexible electronics due to its crystallinity control. --- ### 3. Environmental and Green Chemistry - Biodegradability: Demonstrates lower environmental impact compared to traditional heavy metal catalysts. - Water-Compatible Reactions: Solubility in polar aprotic solvents allows use in aqueous-phase reactions, promoting sustainable processes. --- ### 4. Energy Storage - Battery Electrolytes: Applied in lithium-sulfur batteries, where it suppresses polysulfide shuttling and enhances cycle life. - Ion Transport: The alkyl chain and branching effects improve ion transport kinetics in electrolyte materials. --- ### 5. Industrial Scalability - Continuous-Flow Methods: Cost-effective synthesis through continuous-flow processes reduces waste and production costs. - Compatibility: Works well with existing manufacturing infrastructures, making it suitable for scale-up in the chemical industry. --- ### 6. Interdisciplinary Research - Nanotechnology: Potential applications in nanoparticle synthesis and functional coatings. - Biomedical Engineering: Explored for tissue engineering and drug delivery systems. - Molecular Dynamics: Insights from simulations aid in the design of new ligands and catalyst optimization. --- ### Future Outlook - Interdisciplinary Innovation: Expected to drive technological advancements in materials, pharmaceuticals, and energy. - Sustainability: Continued focus on green chemistry and scalable processes will enhance its industrial adoption. --- ### Conclusion Bromo-(1-ethylpentyl)magnesium is a cornerstone of modern synthetic chemistry, with its unique reactivity and versatility enabling breakthroughs in multiple fields. As research continues to advance, its role in innovative applications is poised to expand, making it a key player in the future of chemical science.126979-68-8 (bromo-(1-ethylpentyl)magnesium) Related Products
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